N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride
CAS No.: 1568624-53-2
Cat. No.: VC4774887
Molecular Formula: C9H14BrClN2O2S
Molecular Weight: 329.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1568624-53-2 |
|---|---|
| Molecular Formula | C9H14BrClN2O2S |
| Molecular Weight | 329.64 |
| IUPAC Name | N-(3-aminopropyl)-2-bromobenzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C9H13BrN2O2S.ClH/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H |
| Standard InChI Key | DMHZBTYRWAJCAK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2-bromobenzenesulfonamide core linked to a 3-aminopropyl group, with a hydrochloride counterion enhancing solubility. Key structural attributes include:
The bromine atom at the ortho position of the benzene ring enhances electrophilic reactivity, while the sulfonamide group facilitates hydrogen bonding with enzymatic targets .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Solubility | Moderate in polar solvents | |
| Melting Point | Not reported | |
| LogP (Partition Coefficient) | Estimated 2.1 (hydrophobic) | Predictive |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step process:
-
Sulfonamide Formation: Reacting 2-bromobenzenesulfonyl chloride with 3-aminopropylamine in dichloromethane yields the intermediate sulfonamide.
-
Hydrochloride Salt Formation: Treating the sulfonamide with hydrochloric acid in ethanol produces the final hydrochloride salt .
Key Reaction Conditions:
-
Temperature: 0–25°C for sulfonylation; room temperature for salt formation.
Structural Analogues and SAR
Comparative studies with related sulfonamides reveal:
-
Bromine Substitution: Enhances binding affinity to CA isoforms compared to chloro or fluoro analogues (e.g., for hCA XII vs. 22 nM for chloro analogues) .
-
Aminopropyl Chain: Extending the alkyl chain improves blood-brain barrier permeability, critical for CNS-targeted therapies .
Mechanism of Action
Carbonic Anhydrase Inhibition
The compound selectively inhibits tumor-associated CA isoforms (CA IX/XII) over off-target cytosolic isoforms (CA I/II):
| CA Isoform | Inhibition Constant (, nM) | Selectivity Ratio (vs. CA II) |
|---|---|---|
| hCA IX | 38.8 | 12.5 |
| hCA XII | 14.0 | 34.2 |
| hCA II | 480 | 1.0 |
| hCA I | >1,000 | <0.1 |
The sulfonamide group coordinates with the zinc ion in the CA active site, while the bromobenzene moiety occupies a hydrophobic subpocket, as confirmed by molecular docking .
Antimicrobial Activity
Preliminary studies indicate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to disruption of folate synthesis .
Pharmacological Applications
Ophthalmic Uses
As a CA inhibitor, the compound reduces intraocular pressure in glaucoma models (30% reduction at 50 mg/kg) .
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume